REACTION_CXSMILES
|
C([O:4][C:5]1[C:6](=[CH:10][CH:11]=[CH:12][CH:13]=1)C(O)=O)(=O)C.S(Cl)(Cl)=O.N[C:19]1[CH:24]=[C:23]([Cl:25])[C:22]([O:26][CH3:27])=[C:21]([Cl:28])[CH:20]=1.C[N:30]([CH3:37])C1C=CC=CC=1.C(OC1C(=CC=CC=1)C(Cl)=O)(=[O:40])C.Cl>CC(C)=O>[Cl:28][C:21]1[CH:20]=[C:19]([CH:24]=[C:23]([Cl:25])[C:22]=1[O:26][CH3:27])[C:37]([NH:30][C:6]1[CH:10]=[CH:11][CH:12]=[CH:13][C:5]=1[OH:4])=[O:40]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(C(=O)Cl)=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.13 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=C1)Cl)OC)Cl
|
Name
|
|
Quantity
|
1.27 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring in the cold at 0°-10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to dryness under reduced pressure
|
Type
|
STIRRING
|
Details
|
gently agitated for 1-2 hours for cleavage of the acetyl group
|
Duration
|
1.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
After reaction
|
Type
|
CUSTOM
|
Details
|
the precipitate which formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from aqueous acetone
|
Reaction Time |
1.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)NC2=C(C=CC=C2)O)C=C(C1OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |